6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidine-4-carbonitrile
CAS No.: 1590398-23-4
Cat. No.: VC2749362
Molecular Formula: C11H11F3N4
Molecular Weight: 256.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1590398-23-4 |
|---|---|
| Molecular Formula | C11H11F3N4 |
| Molecular Weight | 256.23 g/mol |
| IUPAC Name | 6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile |
| Standard InChI | InChI=1S/C11H11F3N4/c12-11(13,14)8-1-3-18(4-2-8)10-5-9(6-15)16-7-17-10/h5,7-8H,1-4H2 |
| Standard InChI Key | GEWDSBQHFCTETC-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(F)(F)F)C2=NC=NC(=C2)C#N |
| Canonical SMILES | C1CN(CCC1C(F)(F)F)C2=NC=NC(=C2)C#N |
Introduction
Chemical Structure and Properties
6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidine-4-carbonitrile is a complex heterocyclic compound with the molecular formula C11H11F3N4 and a molecular weight of 256.23 g/mol. The compound is identified by CAS No. 1590398-23-4 and features several key structural elements that contribute to its potential pharmacological properties. The structure includes a piperidine ring with a trifluoromethyl substituent at the 4-position, which is connected to a pyrimidine ring at the 1-position of the piperidine. Additionally, the pyrimidine ring contains a carbonitrile functional group at the 4-position, which further enhances the compound's ability to interact with biological targets.
The trifluoromethyl group is a critical structural feature of this compound as it imparts unique physicochemical properties. Trifluoromethyl substituents are known to increase lipophilicity, which can improve membrane permeability and potentially enhance bioavailability of drug candidates. Moreover, the presence of fluorine atoms can significantly influence electronic distribution within the molecule, affecting its binding affinity and selectivity towards specific targets. The carbonitrile group on the pyrimidine ring serves as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues in target proteins.
Comparison with Similar Compounds
6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidine-4-carbonitrile shares structural similarities with other compounds that have shown interesting biological activities. For instance, compounds such as 4-(3-Piperidin-1-Ylpropyl)-6-[3-(Trifluoromethyl)phenyl]pyrimidine-2-Carbonitrile also feature trifluoromethyl and piperidine moieties, albeit in different arrangements. These structural analogs highlight the importance of trifluoromethyl substitutions in enhancing biological activity and stability.
Comparative Analysis of Fluorinated Pyrimidine Derivatives
A comparative analysis of fluorinated pyrimidine derivatives reveals important trends in their physicochemical and biological properties. Fluorine substitution, particularly in the form of trifluoromethyl groups, is a common strategy in medicinal chemistry to improve drug-like properties. These fluorinated compounds often exhibit enhanced lipophilicity, metabolic stability, and binding affinity compared to their non-fluorinated counterparts. The specific position and number of fluorine atoms can significantly influence these properties, making the strategic incorporation of fluorine a powerful tool in drug design.
Table 1: Comparison of 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidine-4-carbonitrile with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidine-4-carbonitrile | C11H11F3N4 | 256.23 | Trifluoromethyl group on piperidine, Carbonitrile on pyrimidine | Medicinal chemistry, Potential therapeutic applications |
| 2-(3,3-difluoropyrrolidin-1-yl)-6-piperidin-4-yl-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-amine | C19H21F5N6 | 428.4 | Difluoro pyrrolidine, Trifluoromethyl on pyridine, Amine linkage | Drug discovery, Similar biological targets |
| 4-(3-Piperidin-1-Ylpropyl)-6-[3-(Trifluoromethyl)phenyl]pyrimidine-2-Carbonitrile | Not fully specified in sources | Not fully specified in sources | Trifluoromethyl on phenyl, Piperidine with propyl linker | Similar mechanism of action |
The comparison of these compounds highlights the versatility of fluorinated pyrimidine scaffolds in drug discovery . Each compound represents a unique arrangement of similar structural elements, potentially targeting related biological pathways but with distinct selectivity profiles . Further exploration of structure-activity relationships within this chemical space could lead to the identification of compounds with optimized properties for specific therapeutic applications.
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